molecular formula C11H13NO4 B1583542 (S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid CAS No. 6636-22-2

(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid

Cat. No. B1583542
CAS RN: 6636-22-2
M. Wt: 223.22 g/mol
InChI Key: QBFQXAKABOKEHT-UHFFFAOYSA-N
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Description

“(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid” is a compound that contains an acetoxy group (-OCOCH3), a phenyl group (C6H5), and an amino group (-NH2) attached to a propanoic acid backbone. The “(S)” denotes the stereochemistry of the compound, indicating that it is the “left-handed” isomer of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the phenyl ring, the acetoxy group, the amino group, and the propanoic acid group. The relative positions of these groups in the molecule would be determined by the stereochemistry indicated by the “(S)” designation .


Chemical Reactions Analysis

This compound would be expected to undergo reactions typical of acetoxy groups, phenyl groups, amino groups, and carboxylic acids. For example, the acetoxy group could be hydrolyzed to yield a hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetoxy and carboxylic acid groups would likely make the compound polar and capable of participating in hydrogen bonding .

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : “(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid” and its related compounds represent an important class of a versatile scaffold in organic synthesis .
  • Methods of Application or Experimental Procedures : These compounds have been consistently used as a building block in organic chemistry as well as in heterocyclic chemistry for the synthesis of different heterocyclic compounds .
  • Results or Outcomes : The presence of an amino group and enamine carbon enhances their chemical reactivity . Chemists have developed various synthetic methodologies for the synthesis of such a privileged precursor .

Biological Applications

  • Summary of the Application : 4-aminocoumarins, which are related to “(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid”, have attracted attention because of their wonderful biological applications .
  • Methods of Application or Experimental Procedures : These compounds have been studied for their antiproliferative, antimycobacterial, antibacterial, antiplatelet, antiglycant, antioxidant, antitumor, antistrogen, enzym inhibitory, and anticancer activities .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources I found .

Fluorescent Anti-counterfeiting Applications

  • Summary of the Application : Silicon nanocrystals (SiNCs), which are related to “(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid”, have attracted considerable attention in many advanced applications due to silicon’s high natural abundance, low toxicity, and impressive optical properties .
  • Methods of Application or Experimental Procedures : These compounds have been studied for their fluorescent anti-counterfeiting applications .
  • Results or Outcomes : The specific results or outcomes, including any quantitative data or statistical analyses, were not detailed in the sources I found .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

(2S)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFQXAKABOKEHT-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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